molecular formula C18H11NO B1374261 5H-benzofuro[3,2-c]carbazole CAS No. 1199616-66-4

5H-benzofuro[3,2-c]carbazole

Cat. No.: B1374261
CAS No.: 1199616-66-4
M. Wt: 257.3 g/mol
InChI Key: XYZGAMBQUKTSIJ-UHFFFAOYSA-N
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Description

5H-benzofuro[3,2-c]carbazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both benzofuran and carbazole moieties, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the reaction of nitrophenyl dibenzofuran with triphenylphosphine in dichlorobenzene under reflux conditions for 36 hours. The resulting product is then purified by sublimation to obtain the desired compound as a white powder .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic reaction principles used in laboratory settings. Scaling up these reactions would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

5H-benzofuro[3,2-c]carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5H-benzo[4,5]thieno[3,2-c]carbazole
  • Dibenzofuran-4-boronic acid
  • 4-(2-nitrophenyl)dibenzo[b,d]thiophene

Uniqueness

5H-benzofuro[3,2-c]carbazole stands out due to its unique fused ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of materials with specific optical and electronic characteristics, such as narrowband emitters for LEDs .

Properties

IUPAC Name

5H-[1]benzofuro[3,2-c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZGAMBQUKTSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 g of 4-(2-nitrophenyl)dibenzofuran (69 mmol) and 48 ml of triethyl phosphite (276 mmol) are heated at the boil in 800 ml of 1,2-dichlorobenzene under a protective-gas atmosphere for 48 h. After this time, the remaining triethyl phosphite and the 1,2-dichlorobenzene are removed by distillation. The residue which remains is recrystallised from heptane/ethyl acetate. The yield is 13 g (45 mmol, 65%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5H-benzofuro[3,2-c]carbazole (BFCz) a suitable donor moiety in TADF emitters?

A1: BFCz exhibits favorable electronic properties for TADF applications. When paired with an appropriate acceptor, it contributes to a small energy gap between the singlet and triplet excited states (ΔEST). This small ΔEST is crucial for efficient reverse intersystem crossing (RISC), a key process for TADF, allowing for efficient harvesting of both singlet and triplet excitons for light emission [, , , ].

Q2: How does the linkage position between BFCz and the acceptor impact the TADF emitter's performance?

A2: Research indicates that the linkage position significantly influences the photophysical properties of the TADF emitter. For example, ortho-linked BFCz-triazine based emitters exhibited smaller ΔEST, shorter excited state lifetimes, and higher photoluminescence quantum yields compared to meta- or para-linked counterparts []. This highlights the importance of structural considerations for optimizing TADF performance.

Q3: Can the BFCz structure itself be modified to tune the TADF emitter properties?

A3: Yes, studies exploring BFCz isomers like 12H-benzofuro[3,2-a]carbazole (12BFCz) and 7H-benzofuro[2,3-b]carbazole (23BFCz) demonstrate that modifications to the core structure influence the charge transfer properties and emission color of the resulting TADF emitters. 12BFCz proved effective in blue-shifting the emission, while 34BFCz led to improved external quantum efficiency (EQE) in devices [].

Q4: Does incorporating BFCz into multi-resonance TADF emitters offer any advantages?

A4: Research suggests that incorporating BFCz into a multi-resonance TADF emitter design can lead to narrowband emission, desirable for high color purity in displays. This approach also appears to enhance RISC, further improving the efficiency of the emitter [].

Q5: Are there examples of BFCz-based TADF emitters achieving high exciton utilization efficiency in OLED devices?

A5: Yes, a study reported a blue-emitting anthracene-based TADF emitter utilizing BFCz as a donor (ATDBF) that demonstrated nearly 100% exciton utilization efficiency []. This high efficiency was attributed to hybridized triplet exciton up-conversion mechanisms, including hot excitons, triplet-triplet fusion (TTF), and mixed TTF/hot exciton channels.

Q6: Can BFCz-based TADF materials help mitigate efficiency roll-off in OLED devices?

A6: Research indicates that BFCz-based TADF emitters with minimal ΔEST can effectively minimize efficiency roll-off, a common issue in OLEDs at high current densities. Studies comparing different BFCz-pyrimidine based TADF emitters demonstrated that the material with the smallest ΔEST exhibited superior efficiency roll-off behavior and triplet exciton harvesting compared to analogs with larger ΔEST [, ]. This suggests that careful molecular design incorporating BFCz can contribute to developing high-performance OLEDs with improved operational stability.

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